molecular formula C6H14ClNO4 B1139968 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride CAS No. 114976-76-0

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride

Cat. No.: B1139968
CAS No.: 114976-76-0
M. Wt: 199.63 g/mol
InChI Key: IFRNNJQXHHLGKS-PVCLPBLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride are glycosidases, specifically, it is a competitive inhibitor of glycosidase . It also inhibits glycoprotein mannosidase, affecting both jack bean and, to a lesser extent, lysosomal alpha-mannosidase .

Mode of Action

this compound interacts with its targets by competitively inhibiting them . This means it binds to the active sites of the glycosidases, preventing the substrate from binding and thus blocking the enzyme’s function .

Biochemical Pathways

The compound affects the biochemical pathways involving glycosidases and glycoprotein mannosidases . By inhibiting these enzymes, it disrupts the breakdown of glycosides and glycoproteins, which can have various downstream effects depending on the specific biological context .

Pharmacokinetics

It is known that the compound is supplied as an off-white solid, and it is soluble in water . Its stability is hygroscopic, meaning it readily absorbs moisture from the environment . These properties could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of glycosidases and glycoprotein mannosidases . By blocking these enzymes, it can affect the metabolism of glycosides and glycoproteins at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hygroscopic nature means that humidity levels could affect its stability . Furthermore, factors such as pH and temperature could potentially influence its efficacy and interaction with its target enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride can be synthesized from benzyl α-D-mannopyranoside . The synthesis involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride primarily undergoes substitution reactions due to the presence of the imino group. It can also participate in reduction and oxidation reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of 1,4-dideoxy-1,4-imino-D-mannitol .

Properties

CAS No.

114976-76-0

Molecular Formula

C6H14ClNO4

Molecular Weight

199.63 g/mol

IUPAC Name

(2S,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol;hydrochloride

InChI

InChI=1S/C6H13NO4.ClH/c8-2-4(10)5-6(11)3(9)1-7-5;/h3-11H,1-2H2;1H/t3-,4-,5+,6-;/m1./s1

InChI Key

IFRNNJQXHHLGKS-PVCLPBLSSA-N

SMILES

C1C(C(C(N1)C(CO)O)O)O.Cl

Isomeric SMILES

C1[C@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O.Cl

Canonical SMILES

C1C(C(C(N1)C(CO)O)O)O.Cl

Synonyms

(2R,3S,4R)-2-[(1S)-1,2-Dihydroxyethyl]-3,4-pyrrolidinediol Hydrochloride; 

Origin of Product

United States
Customer
Q & A

Q1: What is the molecular formula and crystal structure of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride?

A1: The molecular formula of this compound is C6H14ClNO4 [, ]. The crystal structure has been determined and the atomic coordinates are available in the research paper []. This data provides valuable insights into the spatial arrangement of atoms within the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.